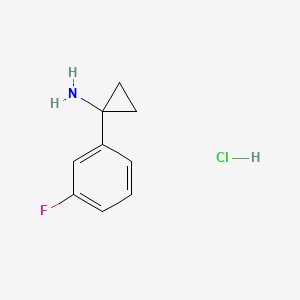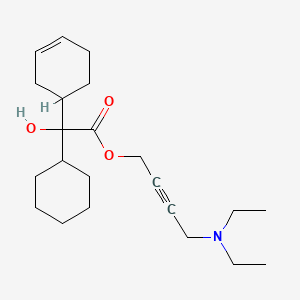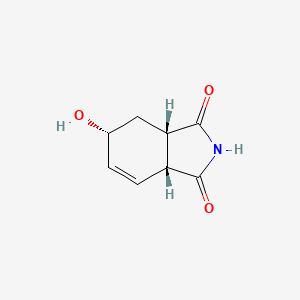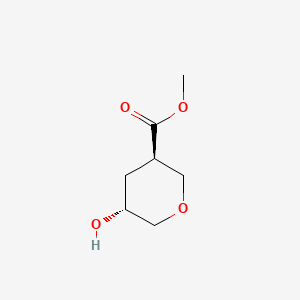
1-(3-Fluorophenyl)cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Fluorophenyl)cyclopropanamine hydrochloride is a chemical compound with the CAS number 692737-66-9 . It has a molecular weight of 187.64 and its IUPAC name is this compound . The compound is a white solid .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid, which is dissolved in tert-butanol. Diphenylphosphoryl azide is then added and the mixture is stirred at room temperature for 3 hours. The reaction is then heated to 80°C and stirred for 24 hours. After cooling, the reaction is quenched with water and extracted with a solvent of ethyl acetate: petroleum ether=1:10. The combined organic phases are concentrated, and the concentrate is dissolved in a 6M solution of hydrochloric acid. The solution is then heated to 80°C with stirring overnight. After the reaction is completed, it is cooled to room temperature and diluted with water. The aqueous phase is adjusted to a pH value of 8-9, then extracted with ethyl acetate. The organic phases are combined and dried with anhydrous sodium sulfate. The crude product obtained by concentration is dissolved in 4M hydrochloric acid/1,4-dioxane solution and stirred at room temperature for 1 hour. The reaction solution is concentrated, ethyl acetate is added, and the mixture is filtered to obtain 1-(3-fluorophenyl)cyclopropan-1-amine hydrochloride .Molecular Structure Analysis
The molecular formula of this compound is C9H11ClFN . The InChI code is 1S/C9H10FN.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,11H2;1H .Physical And Chemical Properties Analysis
This compound is a white solid .Scientific Research Applications
Modulation of Biological Processes
Cyclopropane derivatives, such as 1-Methylcyclopropene (1-MCP), have been extensively studied for their ability to inhibit ethylene action in plants, showcasing the potential for chemical compounds to modulate biological processes. 1-MCP has been utilized to prevent ethylene effects across a variety of fruits, vegetables, and floriculture crops, demonstrating how cyclopropane derivatives can contribute to advances in agricultural science and food preservation (Blankenship & Dole, 2003).
Pharmacological Applications
In pharmacology, compounds with structural similarities to "1-(3-Fluorophenyl)cyclopropanamine hydrochloride" have been investigated for their therapeutic potentials. For instance, Milnacipran, a cyclopropane derivative, is recognized for its efficacy in treating major depressive disorder by inhibiting noradrenaline and serotonin reuptake, highlighting the role of cyclopropane derivatives in central nervous system disorders (Spencer & Wilde, 1998).
Toxicology and Safety Assessments
The toxicity and safety profiles of fluorophores and fluoroquinolones have been subjects of rigorous scientific investigation. Fluorophores, utilized in molecular imaging for cancer diagnosis, have been reviewed for their cytotoxicity and mutagenicity, underlining the importance of safety assessments in the development of diagnostic tools (Alford et al., 2009). Similarly, fluoroquinolones have been reviewed for their immunomodulatory activities, showcasing the complexity of assessing drug safety and efficacy (Dalhoff, 2005).
Properties
IUPAC Name |
1-(3-fluorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAJSOANABVKSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693187 |
Source


|
| Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692737-66-9 |
Source


|
| Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluorophenyl)cyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-[(4-fluorophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B566067.png)



![4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one](/img/structure/B566077.png)


![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)
![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)
![(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566084.png)
![(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566085.png)


![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B566088.png)
